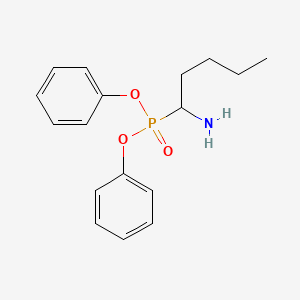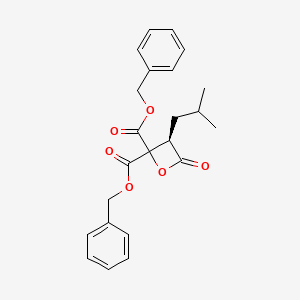
2,2-Oxetanedicarboxylic acid, 3-(2-methylpropyl)-4-oxo-, bis(phenylmethyl) ester, (R)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Oxetanedicarboxylic acid, 3-(2-methylpropyl)-4-oxo-, bis(phenylmethyl) ester, ®-(9CI) is a complex organic compound belonging to the oxetane family. Oxetanes are four-membered cyclic ethers containing one oxygen atom. This particular compound is characterized by its unique structure, which includes two ester groups and a chiral center, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Oxetanedicarboxylic acid, 3-(2-methylpropyl)-4-oxo-, bis(phenylmethyl) ester, ®-(9CI) typically involves the formation of the oxetane ring through epoxide opening with trimethyloxosulfonium ylide. This method requires moderate heating and specific reaction conditions to achieve high yields . The process can be summarized as follows:
Formation of Epoxide: The initial step involves the formation of an epoxide from the corresponding carbonyl compound.
Ring Opening: The epoxide is then treated with trimethyloxosulfonium ylide, leading to the formation of the oxetane ring.
Esterification: The final step involves the esterification of the oxetane with phenylmethyl groups to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of advanced purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Oxetanedicarboxylic acid, 3-(2-methylpropyl)-4-oxo-, bis(phenylmethyl) ester, ®-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as m-CPBA.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester groups.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in ether at low temperatures.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxetane derivatives with additional oxygen functionalities.
Reduction: Formation of alcohols or amines from the ester groups.
Substitution: Formation of substituted oxetane derivatives.
Scientific Research Applications
2,2-Oxetanedicarboxylic acid, 3-(2-methylpropyl)-4-oxo-, bis(phenylmethyl) ester, ®-(9CI) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its potential biological activities, including antiviral and antifungal properties.
Medicine: Investigated for its potential use in drug design due to its unique structural properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyloxetane: Another oxetane derivative with similar structural features.
2,3-Dimethyloxirane: A related compound with an epoxide ring instead of an oxetane ring.
Oxetin: A naturally occurring oxetane with biological activity.
Uniqueness
2,2-Oxetanedicarboxylic acid, 3-(2-methylpropyl)-4-oxo-, bis(phenylmethyl) ester, ®-(9CI) is unique due to its specific ester groups and chiral center, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H24O6 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
dibenzyl (3R)-3-(2-methylpropyl)-4-oxooxetane-2,2-dicarboxylate |
InChI |
InChI=1S/C23H24O6/c1-16(2)13-19-20(24)29-23(19,21(25)27-14-17-9-5-3-6-10-17)22(26)28-15-18-11-7-4-8-12-18/h3-12,16,19H,13-15H2,1-2H3/t19-/m0/s1 |
InChI Key |
BYMOXGJHVBMHMN-IBGZPJMESA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)OC1(C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)CC1C(=O)OC1(C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


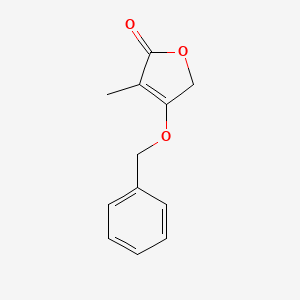
![1-Ethenyl-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane](/img/structure/B14263456.png)


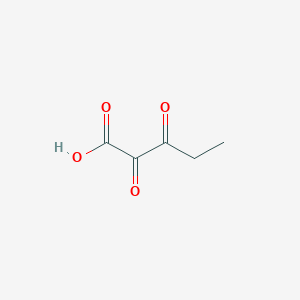
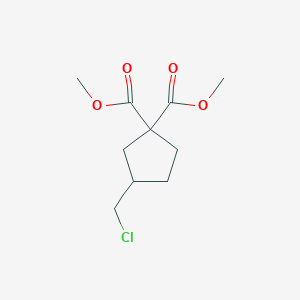
![Benzaldehyde, 2,2',2''-[1,3,5-benzenetriyltris(methyleneoxy)]tris-](/img/structure/B14263482.png)
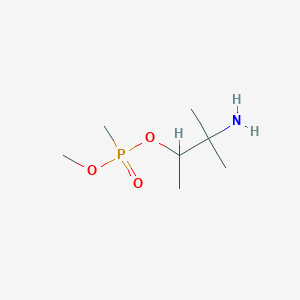

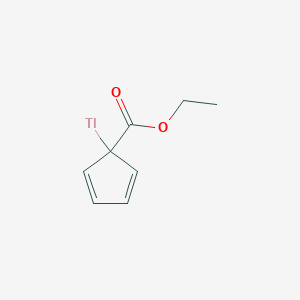
![N-Cyano-N''-[(4-methylphenyl)methyl]guanidine](/img/structure/B14263521.png)
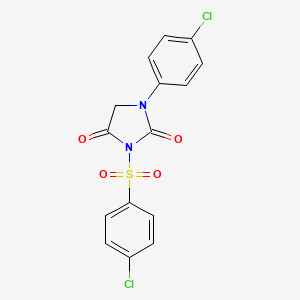
![Piperazine, 1-[(3,4-dimethoxyphenyl)acetyl]-](/img/structure/B14263534.png)
